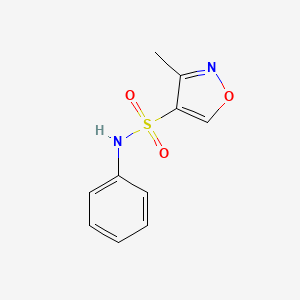

3-Methyl-N-phenylisoxazole-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

3-methyl-N-phenyl-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C10H10N2O3S/c1-8-10(7-15-11-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3 |

InChI Key |

FMDYUVRHMRSASH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1S(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-phenylisoxazole-4-sulfonamide typically involves the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The sulfonamide group can be introduced through the reaction of the isoxazole derivative with sulfonyl chlorides under basic conditions . Metal-free synthetic routes are preferred due to their eco-friendliness and cost-effectiveness .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or sulfonylated isoxazole derivatives.

Scientific Research Applications

3-Methyl-N-phenylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, particularly in the areas of antibacterial properties, antitumor effects, and its role in drug development.

Efficacy Against Pathogenic Bacteria

Research indicates that compounds like this compound demonstrate effectiveness against various Gram-positive bacteria, including strains resistant to traditional antibiotics. For instance, studies have shown that similar sulfonamide derivatives exhibit activity against Staphylococcus aureus and Streptococcus pneumoniae .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Streptococcus pneumoniae | Effective | |

| Enterococcus faecalis | Effective |

Cytotoxic Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives, including this compound. These compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The incorporation of an isoxazole ring has been linked to enhanced biological activity against cancer cells .

Case Studies

- Breast Cancer : A study demonstrated that phenyl-isoxazole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential for development as anticancer agents.

- Lung Cancer : Research indicated that isoxazole compounds could inhibit tumor growth in A549 lung cancer cell lines through modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The development of this compound has been guided by structure-activity relationship studies that analyze how modifications to its chemical structure affect its biological activity. For example, the introduction of electron-withdrawing groups has been shown to enhance antibacterial efficacy .

Therapeutic Combinations

There is ongoing research into combining this compound with other therapeutic agents to improve efficacy and reduce resistance development. For instance, combining sulfonamides with existing antibiotics may provide synergistic effects against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-Methyl-N-phenylisoxazole-4-sulfonamide involves the inhibition of bacterial enzymes, particularly those involved in folate synthesis. This inhibition disrupts bacterial DNA synthesis, leading to cell death . The compound targets enzymes such as dihydropteroate synthase, which is crucial for bacterial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

- Structure : Features a 5-methylisoxazole group attached to a sulfamoyl-phenyl backbone.

- Key Differences : The methyl group on the isoxazole ring is at position 5 (vs. 3 in the target compound), and the phenyl group is para-substituted with a benzenesulfonamide.

- Activity : Synthesized as part of antimicrobial research, demonstrating the importance of sulfamoyl-phenyl linkages in bioactivity .

Sulfamethoxazole-Related Derivatives ()

- Example: 4-Amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (USP Related Compound F, ). Structure: Contains an amino group at the para position of the benzene ring, unlike the phenyl substitution in the target compound. Molecular Weight: 253.28 g/mol (vs. higher for the phenyl-substituted target compound). Role: Pharmacopeial standards highlight the impact of substituents on purity and stability .

Physicochemical Properties

Solubility and Reactivity

- Chloroacetamide Derivatives (): Compounds like 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score 0.94) exhibit higher reactivity due to the chloroacetamide group, contrasting with the inert phenyl group in the target compound .

- Thiadiazin-Containing Analogs (): Introduction of thiadiazin rings increases molecular complexity and may reduce solubility compared to the simpler isoxazole-phenyl framework .

Molecular Weight and Stability

Antimicrobial Efficacy

- Sulfonamide Derivatives: and emphasize the role of sulfamoyl groups in antimicrobial activity.

Comparative Data Table

Biological Activity

3-Methyl-N-phenylisoxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 128156-32-1 |

| Molecular Formula | C12H11N3O3S |

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZXRYDOWPIAWFIQ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Key mechanisms include:

- Inhibition of Apoptosis Regulators : The compound has been shown to inhibit Bcl-2 and Bcl-xL proteins, which are critical for regulating apoptosis. This inhibition leads to increased apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Cell Cycle Regulation : Research indicates that this compound affects cell cycle progression, particularly in cancerous cells, promoting cell death through mechanisms that disrupt normal cell cycle checkpoints.

Antitumor Properties

Several studies have highlighted the antitumor potential of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduces cell viability by inducing apoptosis. For instance, in the H146 lung cancer cell line, it was observed that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as cleaved PARP and caspase-3 .

- In Vivo Efficacy : Animal model studies have shown that administration of this compound can inhibit tumor growth in xenograft models. Mice treated with the compound exhibited reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent .

Other Biological Activities

Beyond its anticancer effects, preliminary investigations suggest that this compound may possess:

- Anti-inflammatory Properties : Some studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, although specific data for this compound is limited .

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, suggesting potential applications in treating bacterial infections; however, specific studies on this compound are still needed.

Case Studies

- Case Study on Apoptosis Induction :

- Comparative Study on Similar Compounds :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-N-phenylisoxazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 3-methylisoxazole-4-sulfonyl chloride and aniline derivatives. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (40–60°C), and stoichiometry. Catalytic bases like triethylamine improve yield by neutralizing HCl byproducts .

- Validation : Monitor reaction progress via TLC or HPLC. Purification through column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 3.1 ppm for methyl) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., S–N bond length ~1.63 Å, similar to benzenesulfonamide derivatives) .

Q. How does this compound behave under varying pH and temperature conditions?

- Stability Studies :

- pH Stability : Test solubility and degradation in buffered solutions (pH 1–12). Sulfonamides typically degrade in strong acids/bases via hydrolysis of the sulfonamide bond .

- Thermal Analysis : DSC/TGA reveals decomposition temperatures (>200°C) and phase transitions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

- DFT Calculations : Use Gaussian or ORCA to model electron density (e.g., HOMO-LUMO gaps) and identify nucleophilic/electrophilic sites. Compare with experimental IR/Raman spectra for validation .

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., carbonic anhydrase). Optimize binding poses by adjusting substituents on the phenyl ring .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for sulfonamide derivatives?

- Iterative Refinement : For conflicting NMR signals, employ 2D techniques (COSY, HSQC) to resolve overlapping peaks. In crystallography, use SHELXL for high-resolution refinement (R-factor <5%) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometry vs. X-ray results) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

- Functional Group Modulation :

- Introduce electron-withdrawing groups (e.g., –NO) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .

- Replace the methyl group with bulkier substituents (e.g., cyclohexyl) to study steric effects .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.